molecular formula C20H17ClO3 B2732929 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 428466-08-4

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2732929
CAS No.: 428466-08-4
M. Wt: 340.8
InChI Key: PWAQOUOZFVSNTG-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a sophisticated substituted benzaldehyde derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is primarily utilized as a key synthetic intermediate in the design and development of novel therapeutic agents. Its molecular structure, featuring a benzaldehyde core with chloro, ethoxy, and naphthalenylmethoxy substituents, makes it a valuable precursor for synthesizing a diverse array of biologically active molecules, including chalcones and other heterocyclic compounds . Main Applications & Research Value: Substituted benzaldehydes of this class have demonstrated potential in various research areas. Patent literature indicates that structurally similar compounds have been investigated for their ability to increase tissue oxygenation, suggesting potential applications in researching hypoxic conditions . Furthermore, as a chalcone precursor, this benzaldehyde derivative can be used to create compounds with a wide spectrum of pharmacological activities. Research into chalcones has shown they possess antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific arrangement of substituents on the aromatic ring is critical, as it can enhance potency, reduce toxicity, and broaden the spectrum of pharmacological action . Mechanism of Action: The mechanism of action for the final bioactive molecules derived from this benzaldehyde is highly dependent on the target pathway. Chalcone derivatives, for instance, are known to exert effects through an α,β-unsaturated carbonyl system, which can act on enzyme inhibitory activity . Some derivatives function by inhibiting critical enzymes like cyclooxygenase (COX) and lipooxygenase (LOX) in inflammatory processes, while others may overcome antibiotic resistance in bacteria or induce apoptosis in cancer cells . The naphthalene moiety in this specific compound may contribute to enhanced lipophilicity and π-π stacking interactions with biological targets, which can be explored to optimize drug-like properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAQOUOZFVSNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and molecular interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can be compared with other similar compounds, such as:

    3-Chloro-4-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group.

    5-Ethoxy-4-methoxybenzaldehyde: Lacks the chloro and naphthalen-1-ylmethoxy groups.

    4-(Naphthalen-1-ylmethoxy)benzaldehyde: Lacks the chloro and ethoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, with the molecular formula C20H17ClO3C_{20}H_{17}ClO_3 and CAS number 428466-08-4, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a chloro group, an ethoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the naphthalen-1-ylmethoxy intermediate : This involves reacting naphthalene with a methoxy reagent.
  • Chlorination and ethoxylation : Introducing the chloro and ethoxy groups at specific positions on the benzaldehyde framework.
  • Final coupling : Coupling the modified benzaldehyde core with the naphthalen-1-ylmethoxy intermediate to yield the target compound.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzaldehyde derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often ranges from 1 to 8 µg/mL depending on their structural characteristics and hydrophobicity .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Various studies have indicated that similar aldehyde derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, benzaldehyde derivatives have been shown to inhibit tumor growth in vitro by activating caspase pathways and inducing reactive oxygen species (ROS) production, leading to cell death .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, thereby altering cellular responses.
  • Oxidative Stress Induction : By generating ROS, it can lead to oxidative stress in cells, promoting apoptosis in cancerous tissues.

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The study utilized disk diffusion methods and MIC determination, revealing that this compound effectively inhibited bacterial growth at concentrations as low as 2 µg/mL .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of related compounds revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential use as an anticancer therapeutic agent .

Data Summary Table

PropertyValue/Description
Molecular FormulaC20H17ClO3C_{20}H_{17}ClO_3
CAS Number428466-08-4
Antimicrobial ActivityEffective against Gram-positive & Gram-negative bacteria (MIC: 1–8 µg/mL)
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanism of ActionEnzyme inhibition, receptor modulation, oxidative stress induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification. A general approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-hydroxy-3-chloro-5-ethoxybenzaldehyde) with naphthalen-1-ylmethanol in ethanol, catalyzed by glacial acetic acid. Reaction optimization includes varying reflux duration (e.g., 4–12 hours), stoichiometric ratios (1:1 to 1:1.2), and temperature (70–90°C). Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol yield purified product .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., ethoxy at C5, naphthylmethoxy at C4). Overlapping signals in aromatic regions (δ 6.5–8.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
  • HPLC-MS : Purity assessment via reverse-phase HPLC (C18 column, methanol/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~400) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize protocols by:

  • Using anhydrous solvents (e.g., absolute ethanol) to avoid side reactions.
  • Pre-activating glassware with dimethyldichlorosilane (5% in toluene) to minimize analyte adsorption .
  • Documenting exact molar ratios, reaction times, and purification steps (e.g., recrystallization solvents, column chromatography gradients) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions.
  • Metabolic stability assays : Assess cytochrome P450-mediated degradation using liver microsomes to explain variability in in vivo vs. in vitro results .

Q. How can computational methods guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Molecular docking : Map interactions between the aldehyde/naphthyl groups and target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es_s) with bioactivity data to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in detecting low-concentration degradation products?

  • Methodological Answer :

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges to preconcentrate degradation products from aqueous matrices (e.g., 100 mL sample → elute with 2 mL methanol).
  • High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems (resolution >30,000) to distinguish isobaric species (e.g., demethylation vs. dechlorination products) .

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